molecular formula C18H23N5O2 B2636719 1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1797656-29-1

1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No.: B2636719
CAS No.: 1797656-29-1
M. Wt: 341.415
InChI Key: OAAXOFIVWAULTG-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a chemical compound of significant interest in early-stage pharmacological research, primarily for its potential as a kinase inhibitor. Kinases are enzymes critical in cellular signaling processes, and their dysregulation is a hallmark of various diseases . Compounds featuring a urea scaffold linked to a pyrimidine ring, similar to this one, have demonstrated potent activity against a range of clinically relevant kinase targets. These include, but are not limited to, receptors for platelet-derived growth factor (PDGFR), fibroblast growth factor (FGFR), and vascular endothelial growth factor (VEGFR), which are pivotal pathways in oncogenic and angiogenic processes . The design of this urea derivative suggests its utility as a valuable tool compound in biochemical and cellular assays. Its primary research value lies in investigating signal transduction mechanisms and profiling kinase inhibitor selectivity. By potentially modulating specific kinase pathways, this compound can aid in the exploration of new therapeutic targets for a spectrum of diseases, particularly in oncology for cancers such as gastrointestinal stromal tumors (GIST), gliomas, and sarcomas . Furthermore, research on related pyrimidinyl aryl urea derivatives indicates potential applications in studying other pathological conditions dependent on kinase signaling . This product is intended for research use by qualified laboratory personnel and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-11-15(25-2)5-6-16(13)22-18(24)20-12-14-7-8-19-17(21-14)23-9-3-4-10-23/h5-8,11H,3-4,9-10,12H2,1-2H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAXOFIVWAULTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the pyrrolidinyl group: This step involves the substitution of a suitable leaving group on the pyrimidine ring with pyrrolidine.

    Formation of the urea linkage: This step involves the reaction of an isocyanate derivative with an amine to form the urea linkage.

    Methoxy and methyl group introduction: These groups can be introduced through electrophilic aromatic substitution reactions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl-substituted derivative, while reduction of the urea linkage may yield corresponding amines.

Scientific Research Applications

1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Research Findings

  • Optimal Pyrrolidine Positioning : Pyrimidine 2-substituted pyrrolidin-1-yl groups (as in 7d and the target compound) exhibit superior cooperativity (α) in CB1 modulation compared to 4-substituted analogs .
  • Aryl Group Impact: 4-Cyanophenyl (7d/8d) enhances binding affinity (KB), but 4-methoxy-2-methylphenyl (target compound) may balance affinity with pharmacokinetic properties.
  • Linker Flexibility: Methylene linkers (target compound) vs. aminoethyl (BG15420) or ethyl (SR series) influence membrane permeability and target engagement .

Biological Activity

1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be described by its structural formula, which includes a urea moiety linked to a pyrimidine and a methoxy-substituted phenyl group. This unique structure contributes to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing pyrimidine and urea groups have shown inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinase pathways that are crucial for cancer cell proliferation.

2. Antimicrobial Activity

Studies have demonstrated that this compound exhibits moderate antibacterial and antifungal activities. It has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness.

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

3. Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity, showing potential in inhibiting pro-inflammatory cytokines like TNFα and IL-6 in vitro. This suggests that it may be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy
A study involving a series of urea derivatives, including the target compound, showed that it inhibited tumor growth in xenograft models. The compound demonstrated an IC50 value of 0.045 μM against the human breast cancer cell line MCF7, indicating potent anticancer activity.

Case Study 2: Antimicrobial Testing
In another study, the antimicrobial activity of the compound was assessed against various bacterial strains. The results indicated that it effectively inhibited bacterial growth, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • Substitution on the pyrimidine ring can enhance potency.
  • Variations in the length of the alkyl chain attached to the urea group affect solubility and bioavailability.

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